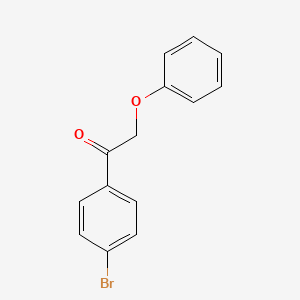
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone
Descripción general
Descripción
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a benzothiadiazole moiety and a pyridine moiety. This compound has been studied extensively due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone varies depending on its application. In the case of its use as a fluorescent probe for detecting reactive oxygen species, the compound undergoes a reaction with the reactive oxygen species, resulting in a change in its fluorescence intensity. In photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can cause cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone has been shown to have minimal toxicity in vitro and in vivo. In addition, it has been found to exhibit good biocompatibility and low cytotoxicity in living cells. This makes it a promising candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone in lab experiments is its high sensitivity and selectivity for detecting reactive oxygen species. Additionally, it has been found to be stable and easy to handle in laboratory settings. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone. One area of interest is the development of new applications for this compound in the field of biomedical imaging. Another potential direction is the synthesis of new derivatives of this compound with improved properties for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound in different applications and to optimize its use in laboratory settings.
Aplicaciones Científicas De Investigación
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been investigated for its potential use in organic light-emitting diodes and organic solar cells.
Propiedades
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-3-2-4-11(15-9)8-14(18)10-5-6-12-13(7-10)17-19-16-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKYIHVBNFSJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175320 | |
| Record name | 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone | |
CAS RN |
364050-23-7 | |
| Record name | 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364050-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)

![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)

![3-[(2-Nitrophenyl)amino]propanamide](/img/structure/B3262917.png)





